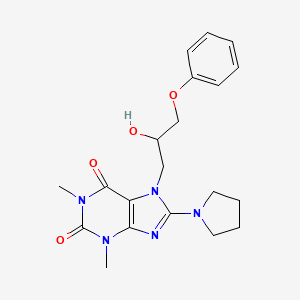
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure features a purine core with several functional groups that may influence its biological activity:
- Hydroxy group : Contributes to hydrogen bonding and solubility.
- Phenoxy group : May enhance lipophilicity and receptor binding.
- Pyrrolidine moiety : Potentially involved in receptor interactions.
Structural Formula
The IUPAC name of the compound can be represented structurally as follows:
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 373.44 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxy, Phenoxy, Pyrrolidine |
Research indicates that this compound interacts with various biological macromolecules, particularly enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an adenosine receptor modulator, which plays a critical role in numerous physiological processes such as inflammation and neurotransmission.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes. For instance:
- Phospholipase A2 (PLA2) : Inhibition of PLA2 is significant due to its role in inflammatory processes. The inhibition mechanism may involve competitive binding to the enzyme's active site or allosteric modulation, affecting phospholipid metabolism within cells .
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Properties : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its relevance in neurodegenerative disease models.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits PLA2 activity | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects against oxidative stress |
Pharmacological Implications
Given its diverse biological activities, the compound holds promise for various therapeutic applications:
- Inflammatory diseases : Due to its anti-inflammatory properties, it could be developed as a treatment for conditions like rheumatoid arthritis or asthma.
- Neurological disorders : Its neuroprotective effects suggest potential applications in diseases such as Alzheimer's or Parkinson's disease.
特性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-10-6-7-11-24)12-14(26)13-29-15-8-4-3-5-9-15/h3-5,8-9,14,26H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQGFZIVCIQVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














